2,3,6,7-Tetramethoxyanthracene-9,10-dione

Description

Contextualization within Anthracene-9,10-dione Chemistry

Anthracene-9,10-dione, commonly known as anthraquinone (B42736), serves as a fundamental building block in the synthesis of a vast array of compounds. It is a prominent molecule in the domain of industrial dyes. researchgate.net The introduction of various substituents onto the anthraquinone core is a well-established strategy for tuning its electronic and optical properties. The study of derivatives like 2,3,6,7-Tetramethoxyanthracene-9,10-dione is part of a broader effort to understand the effects of such substitutions on the solid-state characteristics of these molecules. researchgate.net The synthesis of this particular compound was reported in the scientific literature as early as 1967. nih.gov

Structural Uniqueness and Peripheral Modification Opportunities for this compound

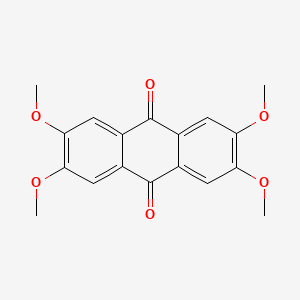

The molecular architecture of this compound has been elucidated through X-ray crystallography. The molecule is characterized by an almost planar structure and possesses a center of inversion. researchgate.net

Key structural features include:

Near-Planarity: The molecule exhibits a high degree of planarity, with a maximum deviation from the mean plane of only 0.096 (4) Å. researchgate.net

Conformation of Methoxy (B1213986) Groups: The methoxy groups adopt a conformation where the Cmethyl—O bonds are oriented along the short axis of the molecule. The relevant C—C—O—C torsion angles have been determined to be -175.3 (3)° and 178.2 (3)°. researchgate.netnih.gov

Crystal Packing: In the crystalline state, the molecules arrange in a slipped-parallel fashion, leading to π–π stacking interactions along the crystallographic a-axis, with an interplanar distance of 3.392 (4) Å. researchgate.netnih.gov This packing is further stabilized by weak C—H⋯O interactions, which link the molecules into sheets. nih.gov

The presence of four methoxy groups on the periphery offers opportunities for further chemical modification. These groups can potentially be demethylated to hydroxyl groups, which could then serve as handles for the introduction of other functional moieties, thereby allowing for the systematic tuning of the molecule's properties for various applications.

| Parameter | Value |

|---|---|

| Chemical formula | C18H16O6 |

| Molar mass | 328.31 g/mol |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | |

| a (Å) | 4.6607 (4) |

| b (Å) | 8.4769 (9) |

| c (Å) | 9.8110 (9) |

| α (°) | 94.859 (3) |

| β (°) | 91.410 (2) |

| γ (°) | 97.278 (2) |

| Volume (ų) | 382.87 (6) |

| Z | 1 |

Overview of Research Trajectories and Academic Significance

The primary research interest in this compound lies in the field of materials science, specifically concerning its solid-state optical properties. Academic investigations aim to establish a clear correlation between the crystal structures of various 2,3,6,7-tetraalkoxy-9,10-anthraquinones and their photophysical behavior in the solid state. researchgate.net Understanding how the substitution pattern and intermolecular interactions in the crystal lattice influence properties such as fluorescence and charge transport is of significant academic importance. This knowledge can guide the rational design of new organic materials with tailored optoelectronic characteristics for potential applications in areas like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Structure

3D Structure

Properties

IUPAC Name |

2,3,6,7-tetramethoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-13-5-9-10(6-14(13)22-2)18(20)12-8-16(24-4)15(23-3)7-11(12)17(9)19/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKICGWWAOUTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574109 | |

| Record name | 2,3,6,7-Tetramethoxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5629-55-0 | |

| Record name | 2,3,6,7-Tetramethoxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,6,7 Tetramethoxyanthracene 9,10 Dione and Its Advanced Precursors

Oxidation of Precursor Anthracene (B1667546) Derivatives

A direct and common method for the preparation of anthraquinones is the oxidation of the corresponding anthracene. This approach is contingent on the availability of the parent anthracene, in this case, 2,3,6,7-tetramethoxyanthracene (B3059050). The oxidation specifically targets the 9 and 10 positions of the anthracene core, which are highly susceptible to oxidation due to the electronic nature of the polycyclic aromatic system.

Specific Oxidative Reagents and Conditions (e.g., Potassium Dichromate Systems)

Potassium dichromate (K₂Cr₂O₇) is a powerful and widely used oxidizing agent in organic synthesis, capable of converting primary alcohols to aldehydes or carboxylic acids and secondary alcohols to ketones. In the context of polycyclic aromatic hydrocarbons, potassium dichromate, typically in an acidic medium such as sulfuric acid, effectively oxidizes anthracenes to their corresponding 9,10-diones. The reaction proceeds through the attack of the oxidizing agent at the electron-rich 9 and 10 positions of the anthracene ring.

| Oxidizing Agent System | Typical Conditions | Substrate | Product | Notes |

| Potassium Dichromate / Sulfuric Acid | Aqueous, elevated temperature | Anthracene | 9,10-Anthraquinone | A classic method for anthracene oxidation. |

| Potassium Dichromate / Lewis Acid | Solid phase, solvent-free | Alcohols, acyloins | Carbonyl compounds | Offers milder reaction conditions and improved selectivity. |

Condensation Reaction Approaches for Anthraquinone (B42736) Ring System Formation

Condensation reactions provide a versatile pathway to construct the anthraquinone skeleton from smaller, more readily available precursors. These methods involve the formation of new carbon-carbon bonds to build the central ring of the anthraquinone system.

Symmetrical Condensation Pathways

Symmetrical condensation approaches are particularly attractive for the synthesis of symmetrically substituted anthraquinones like the 2,3,6,7-tetramethoxy derivative. These pathways often involve the dimerization or reaction of two identical precursor molecules. A plausible strategy involves a double Friedel-Crafts acylation of a suitable biphenyl (B1667301) derivative with oxalyl chloride, which can lead to the formation of the central diketone ring.

Another powerful symmetrical approach is the use of a double Diels-Alder reaction. While challenging to achieve in a single step with high efficiency, a stepwise approach can be envisioned. For instance, the synthesis of 2,3,6,7-tetrabromoanthracene has been achieved via a twofold Bergman cyclization, highlighting the potential of symmetrical strategies for accessing 2,3,6,7-tetrasubstituted anthracenes. A similar conceptual approach, potentially involving a double ring-closing condensation of a protected 1,2,4,5-benzenetetracarbaldehyde derivative, has been proposed for the synthesis of 2,3,6,7-substituted anthracenes. This method demonstrates the feasibility of building the anthracene core with the desired substitution pattern from a symmetrical central precursor.

| Reaction Type | Precursors | Key Transformation | Product Type | Reference |

| Double Bergman Cyclization | 1,2,4,5-Tetrakis(bromoethynyl)benzene | Twofold cyclization | 2,3,6,7-Tetrabromoanthracene | |

| Double Ring-Closing Condensation | Protected 1,2,4,5-benzenetetracarbaldehyde | Double intermolecular Wittig reaction followed by deprotection and intramolecular condensation | 2,3,6,7-Substituted anthracene |

Multi-Step Synthesis from simpler Building Blocks (e.g., Veratrole Derivatives)

The synthesis of 2,3,6,7-tetramethoxyanthracene-9,10-dione from simpler, commercially available starting materials like veratrole (1,2-dimethoxybenzene) offers a flexible and often necessary approach when the direct precursor anthracene is unavailable. This strategy involves the sequential construction of the molecule, allowing for precise control over the placement of the methoxy (B1213986) groups.

A key disconnection in this approach is the formation of the central ring. This can be achieved through Friedel-Crafts reactions. For instance, the reaction of veratrole with a suitable electrophile can lead to the formation of a diarylmethane or diarylketone intermediate. A potential route could involve the Friedel-Crafts acylation of veratrole with an appropriate dicarboxylic acid derivative or a related C4 synthon, followed by an intramolecular cyclization to form the anthraquinone ring. While a direct, complete synthesis from veratrole to the target molecule is not explicitly detailed in the provided search results, the principles of Friedel-Crafts chemistry with veratrole suggest its feasibility as a starting material. For example, Bi(OTf)₃ has been used to promote the Friedel-Crafts alkylation of arenes with aromatic aldehydes, indicating a potential pathway for linking two veratrole units.

Regioselectivity and Stereocontrol in Synthesis of Methoxy-Substituted Anthracene Structures

Achieving the correct regiochemistry, the specific placement of the four methoxy groups at the 2, 3, 6, and 7 positions, is a critical challenge in the synthesis of this compound. The directing effects of the substituents on the aromatic rings of the precursors play a crucial role in determining the outcome of electrophilic substitution reactions like Friedel-Crafts acylation.

In the context of a multi-step synthesis from veratrole, the methoxy groups are ortho-para directing. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the methoxy groups. Careful selection of the reactants and reaction conditions is necessary to favor the desired 3,4-disubstitution pattern on the veratrole ring, which ultimately translates to the 2,3,6,7-substitution on the final anthraquinone product. The synthesis of 2,3,6,7-tetrasubstituted anthracenes has been noted as a challenging substitution pattern to obtain, underscoring the importance of regiocontrol in these syntheses. Ruthenium-catalyzed C-H and C-O arylations of anthraquinone derivatives have been explored for the synthesis of 3,6,13,16-tetrasubstituted-tetrabenzo[a,d,j,m]coronenes, demonstrating that regioselective functionalization of the anthraquinone core is possible.

Synthesis of Key Intermediates for this compound

The successful synthesis of this compound often relies on the efficient preparation of key intermediates that already contain the desired substitution pattern. One such crucial intermediate is 1,2-bis(3,4-dimethoxybenzoyl)benzene . This diketone possesses the correct arrangement of all the carbon and oxygen atoms required for the final anthraquinone. The synthesis of this intermediate could potentially be achieved through a double Friedel-Crafts acylation of benzene (B151609) with 3,4-dimethoxybenzoyl chloride. Subsequent intramolecular cyclization of this diketone, likely under acidic conditions, would then yield the target this compound.

Another key precursor is 3,4,3',4'-tetramethoxybenzil . This symmetrical diketone could be formed by the oxidation of 3,4,3',4'-tetramethoxybenzoin, which in turn can be synthesized via the benzoin (B196080) condensation of veratraldehyde (3,4-dimethoxybenzaldehyde). The cyclization of the benzil (B1666583) derivative would then form the central ring of the anthraquinone.

The synthesis of the starting material for these intermediates, veratraldehyde, can be accomplished from veratrole through various methods, including the Vilsmeier-Haack reaction or by chloromethylation followed by hydrolysis.

| Key Intermediate | Potential Synthetic Route | Subsequent Transformation |

| 1,2-Bis(3,4-dimethoxybenzoyl)benzene | Double Friedel-Crafts acylation of benzene with 3,4-dimethoxybenzoyl chloride | Intramolecular cyclization |

| 3,4,3',4'-Tetramethoxybenzil | Benzoin condensation of veratraldehyde followed by oxidation | Cyclization to form the anthraquinone core |

| Veratraldehyde (3,4-dimethoxybenzaldehyde) | Vilsmeier-Haack reaction of veratrole | Precursor for benzoin condensation |

Chemical Reactivity and Mechanistic Investigations of 2,3,6,7 Tetramethoxyanthracene 9,10 Dione

Reduction Pathways of the Quinone Moiety

The quinone structure of 2,3,6,7-tetramethoxyanthracene-9,10-dione is susceptible to reduction, which can proceed in a stepwise manner to yield different products depending on the reagents and conditions employed. The primary reduction products are anthrones and dihydroanthracenes.

The partial reduction of one carbonyl group in an anthraquinone (B42736) leads to the formation of an anthrone (B1665570). nih.govnist.govnist.gov This transformation is a common pathway for substituted anthraquinones. For instance, the reduction of the similarly structured 1,3,5,7-tetrahydroxy-9,10-anthraquinone with stannous chloride (SnCl₂) in a hydrochloric and acetic acid medium yields the corresponding anthrone, 1,3,5,7-tetrahydroxy-10H-anthracen-9-one. researchgate.net A similar reaction is expected for this compound, which would produce 2,3,6,7-tetramethoxy-10H-anthracen-9-one. The mechanism involves a two-electron reduction of a protonated carbonyl group, followed by the elimination of water. stackexchange.com

More exhaustive reduction of both carbonyl groups would lead to the formation of a 9,10-dihydroanthracene (B76342) derivative. Classic methods for the complete reduction of aromatic ketones to alkanes, such as the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), could potentially be applied, though side reactions are possible. thieme-connect.dewikipedia.org These reactions would convert the dione (B5365651) to 2,3,6,7-tetramethoxy-9,10-dihydroanthracene.

The formation of an anthrone derivative is inherently a selective reduction of one of the two carbonyl groups. Reagents such as stannous chloride (SnCl₂) are known to perform this partial reduction on anthraquinones effectively. researchgate.netstackexchange.com The stability of the resulting anthrone often prevents further reduction under these mild conditions. The preference for reducing only one carbonyl group can be attributed to the change in the electronic properties of the molecule after the first reduction, which makes the second carbonyl group less susceptible to attack under the same conditions. Enzymatic reductions by human carbonyl reductase have also been studied on other anthraquinone derivatives, showing a preference for C13 carbonyls over the quinone system, suggesting that selective reduction is a key feature of anthraquinone metabolism. nih.gov

| Reaction Type | Reagent(s) | Product Class |

| Selective Carbonyl Reduction | SnCl₂ / HCl-HOAc | Anthrone |

| Complete Carbonyl Reduction | Zn(Hg) / HCl (Clemmensen) | Dihydroanthracene |

| Complete Carbonyl Reduction | H₂NNH₂ / KOH (Wolff-Kishner) | Dihydroanthracene |

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (SₑAr) on the this compound core is a complex process. The two carbonyl groups of the quinone system are strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic attack. colab.ws However, this deactivating effect is counteracted by the presence of four powerful electron-donating methoxy (B1213986) groups.

The four methoxy groups at the 2, 3, 6, and 7 positions are strong activating groups due to their ability to donate electron density to the aromatic rings via resonance (+M effect). doi.org They act as ortho, para-directors for electrophilic substitution. In the case of this compound, the positions ortho to the methoxy groups are the 1, 4, 5, and 8 positions. Therefore, electrophilic attack is predicted to occur exclusively at these sites. The strong activation provided by the four methoxy groups is generally sufficient to overcome the deactivation by the quinone carbonyls, allowing reactions like halogenation or nitration to proceed at the 1, 4, 5, and 8 positions. nih.gov

Oxidation Reactions and Advanced Oxidation Products

The 9,10-anthraquinone core represents a highly stable, oxidized form of the anthracene (B1667546) aromatic system. nih.gov Consequently, further oxidation of the molecule requires harsh conditions and is not a common reaction pathway. The electron-rich nature of the benzene (B151609) rings, due to the methoxy substituents, and the methoxy groups themselves would be the most likely targets for strong oxidizing agents. Such reactions would likely lead to the degradation of the molecule, potentially through oxidative cleavage of the aromatic rings or demethylation of the methoxy groups, rather than the formation of stable, advanced oxidation products. The stability of the anthraquinone unit is evidenced by its formation via air oxidation from corresponding anthracene derivatives. nih.gov

Carbon-Carbon Bond Forming Reactions

Forming new carbon-carbon bonds directly on the electron-deficient aromatic rings of this compound via traditional electrophilic reactions like Friedel-Crafts alkylation or acylation is generally not feasible due to the deactivating nature of the quinone. colab.ws However, modern synthetic methods provide alternative pathways.

One viable strategy involves introducing a halogen at the activated 1, 4, 5, or 8 positions via electrophilic halogenation. The resulting halo-anthraquinone can then serve as a substrate in transition-metal-catalyzed cross-coupling reactions. For example, a bromo-substituted derivative could undergo a Suzuki-Miyaura reaction with an arylboronic acid in the presence of a palladium catalyst to form a new aryl-aryl bond. researchgate.net This approach has been successfully used to synthesize various arylated anthraquinones. researchgate.net

Another approach involves the temporary reduction of the anthraquinone to its more electron-rich and nucleophilic 'leuco' (dihydroanthraquinone) form. This intermediate can then react with carbon electrophiles, such as aldehydes, in a process known as the Marschalk reaction, followed by re-oxidation to restore the anthraquinone core. colab.ws

Metal-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler precursors. frontiersin.org Among these, the Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is exceptionally versatile for modifying aromatic scaffolds like anthraquinone. nih.gov

While direct Suzuki-Miyaura coupling on an unsubstituted anthraquinone is challenging, the reaction is highly effective on halogenated derivatives. For instance, a common strategy involves the coupling of aryl boronic acids with di- or tetra-halogenated anthraquinones. researchgate.net A modified Suzuki-Miyaura reaction has been successfully used to synthesize 1,8-diaryl-anthracene derivatives starting from 1,8-dichloroanthraquinone, which first undergoes reduction followed by the palladium-catalyzed coupling. frontiersin.org This highlights a pathway where the anthraquinone core is a precursor to a functionalized anthracene scaffold. The electron-donating methoxy groups on the this compound scaffold would influence the reactivity of any halogenated positions, potentially facilitating the oxidative addition step in the catalytic cycle.

Below is an interactive data table summarizing the typical components and conditions for a Suzuki-Miyaura cross-coupling reaction applied to a generic halo-anthraquinone scaffold.

| Component | Example | Role in Reaction |

| Aryl Halide | 9,10-Dibromoanthracene | Substrate providing the carbon framework. |

| Boronic Acid | Phenylboronic Acid | Coupling partner, source of the new aryl group. researchgate.net |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). nih.gov |

| Base | Cesium Carbonate (Cs₂CO₃) | Activates the boronic acid and facilitates the transmetalation step. nih.gov |

| Solvent | 1,4-Dioxane or Toluene | Provides the medium for the reaction. |

Radical Processes and Cyclizations

Radical reactions offer unique pathways for the formation of C-C bonds and the construction of cyclic systems. In the context of anthracene synthesis, the Bergman cyclization is a notable example of a radical-mediated process. This reaction involves the thermal or photochemical cyclization of an enediyne to produce a highly reactive p-benzyne diradical, which can then abstract hydrogen atoms to form an aromatic ring. A twofold Bergman cyclization has been employed as a key step in the synthesis of 2,3,6,7-tetrabromoanthracene, a valuable precursor for other tetrasubstituted anthracenes. nih.gov This method underscores the power of radical cyclizations in constructing the core anthracene framework itself, particularly for substitution patterns that are difficult to achieve through traditional electrophilic substitution. nih.govchemrxiv.org The precursor for this reaction, 1,2,4,5-tetrakis(bromoethynyl)benzene, undergoes a double cyclization to form the anthracene core. nih.gov

Mannich and Marschalk Reactions in Anthraquinone Functionalization

The functionalization of the anthraquinone skeleton can also be achieved through classic named reactions that take advantage of the reactivity of the quinone system, particularly when activated by hydroxyl groups.

The Mannich reaction is a three-component condensation that installs an aminomethyl group onto an acidic proton-containing substrate. nih.gov In the context of substituted indoles, which are also electron-rich aromatic systems, methoxy groups have been shown to activate the ring towards Mannich-type functionalization. arkat-usa.org For an anthraquinone, the reaction would likely require activation, and the electron-donating methoxy groups in this compound could potentially activate the adjacent aromatic positions (1, 4, 5, 8) toward aminomethylation under appropriate conditions.

The Marschalk reaction is a specific method for the C-alkylation of hydroxyanthraquinones. thieme-connect.de The reaction proceeds via the nucleophilic addition of a stabilized carbanion, typically generated from an aldehyde in a basic medium, to the anthraquinone tautomer, 9,10-dihydroxy-2,3-dihydroanthracene-1,4-dione. thieme-connect.de This reaction is highly effective for introducing alkyl side chains onto the anthraquinone core. It is important to note that the classic Marschalk reaction requires at least one peri-hydroxyl group, which is absent in this compound. However, modifications or related nucleophilic additions could potentially be adapted for the functionalization of this scaffold.

The following table compares the key features of these two important functionalization reactions.

| Feature | Mannich Reaction | Marschalk Reaction |

| Reagents | Formaldehyde, a primary or secondary amine, and a C-H acidic compound. nih.gov | An aldehyde, a base (e.g., NaOH), and a reducing agent (e.g., Na₂S₂O₄). thieme-connect.de |

| Group Introduced | Aminomethyl group (-CH₂NR₂). | Alkyl or hydroxymethyl group. thieme-connect.de |

| Substrate Requirement | An active hydrogen atom. | Typically a peri-hydroxyanthraquinone. thieme-connect.de |

| Mechanism | Formation of an Eschenmoser-like salt followed by electrophilic substitution. | Nucleophilic addition to the tautomer of the reduced anthraquinone. thieme-connect.de |

Rearrangement Reactions Involving Anthracene Scaffolds

The rigid, polycyclic framework of anthracene can undergo skeletal rearrangements under specific conditions. One such transformation is the 1,5-anionotropic rearrangement, which has been observed in substituted anthracene derivatives. rsc.org These types of rearrangements involve the migration of an anionic group from one position to another within the molecule, often driven by thermodynamic stability. While specific studies on this compound are not detailed in this context, the general principle of molecular rearrangements applies to the broader class of substituted anthracenes, potentially allowing for the isomerization or structural reorganization of functional groups on the scaffold.

Cyclization Reactions for Fused Molecular Architectures

The anthraquinone core is an excellent platform for the construction of larger, fused polycyclic aromatic systems. Cyclization reactions starting from functionalized anthraquinones can lead to complex and structurally diverse molecules.

One approach involves intramolecular versions of reactions typically used for functionalization. For example, intramolecular Marschalk-type reactions can be used to condense five- or six-membered rings onto the anthraquinone core. thieme-connect.de This occurs when the alkylating agent is part of a tether attached to the anthraquinone, leading to cyclization.

Another powerful strategy involves building the fused system through cycloaddition reactions. For instance, new aromatic diimide scaffolds, including anthracene diimides, have been constructed using a cycloaddition approach to first form the aromatic backbone, which is then followed by an imidization reaction. beilstein-journals.org This method allows for the creation of extended, electron-deficient aromatic compounds. beilstein-journals.org

These strategies are summarized in the table below.

| Cyclization Strategy | Description | Resulting Structure |

| Intramolecular Marschalk Reaction | An attached side chain containing an electrophile (e.g., ketone or alkyl halide) reacts with the anthraquinone core. thieme-connect.de | A new five- or six-membered ring fused to the anthraquinone skeleton. thieme-connect.de |

| Cycloaddition-Imidization | A Diels-Alder or similar cycloaddition is used to construct the anthracene core, followed by reaction with an amine to form fused imide rings. beilstein-journals.org | Fused polycyclic systems such as anthracene diimides. beilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation of 2,3,6,7 Tetramethoxyanthracene 9,10 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

NMR spectroscopy is the cornerstone for determining the precise structure of 2,3,6,7-Tetramethoxyanthracene-9,10-dione in solution. The molecule's inherent symmetry significantly simplifies its spectra, providing a clear picture of the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is characterized by its simplicity, a direct result of the molecule's C2h symmetry. This symmetry renders the four aromatic protons (H-1, H-4, H-5, and H-8) chemically equivalent, and the twelve protons of the four methoxy (B1213986) groups also equivalent. masterorganicchemistry.compressbooks.pub Consequently, only two distinct signals are observed.

The aromatic protons appear as a singlet, as they lack adjacent protons for spin-spin coupling. Their chemical shift is typically found in the downfield region, influenced by the deshielding effects of the aromatic ring currents and the electron-withdrawing quinone carbonyl groups. The four methoxy groups also produce a single, sharp singlet. The integration of these signals reveals a proton ratio of 1:3 (aromatic to methoxy), corresponding to the 4 aromatic and 12 methoxy protons, respectively. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Singlet | 4H | H-1, H-4, H-5, H-8 |

| ~4.05 | Singlet | 12H | -OCH₃ |

The proton-decoupled ¹³C NMR spectrum further confirms the molecule's symmetrical nature, displaying a limited number of signals for the 18 carbon atoms. bhu.ac.in Due to the molecular symmetry, only five distinct carbon environments are expected.

The signals for the carbonyl carbons (C-9, C-10) appear significantly downfield, typically above 180 ppm, which is characteristic of quinone systems. The aromatic carbons directly attached to the electron-donating methoxy groups (C-2, C-3, C-6, C-7) are shielded relative to other aromatic carbons and appear at a distinct chemical shift. The remaining aromatic carbons (C-1, C-4, C-5, C-8) and the quaternary carbons at the ring junctions (C-4a, C-8a, C-9a, C-10a) each give rise to their own signals. The carbon atoms of the four equivalent methoxy groups produce a single signal in the typical range for such functional groups. oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C-9, C-10 (C=O) |

| ~155 | C-2, C-3, C-6, C-7 (C-O) |

| ~128 | C-4a, C-8a, C-9a, C-10a |

| ~108 | C-1, C-4, C-5, C-8 |

| ~56 | -OCH₃ |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC: This experiment would show a correlation peak between the methoxy proton signal (~4.05 ppm) and the methoxy carbon signal (~56 ppm), directly linking them. It would also confirm the assignment of the aromatic proton signal (~7.50 ppm) to its directly attached carbon (~108 ppm).

HMBC: This technique reveals longer-range (2- and 3-bond) couplings. Crucial correlations would be observed from the methoxy protons (~4.05 ppm) to the aromatic carbons they are attached to (C-2, C-3, C-6, C-7 at ~155 ppm). Additionally, correlations from the aromatic protons (~7.50 ppm) to adjacent quaternary carbons would help to solidify the assignment of the entire carbon skeleton.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is dominated by absorptions characteristic of its quinone and methoxy ether functionalities.

The most prominent feature is a very strong and sharp absorption band arising from the C=O stretching vibration of the conjugated ketone groups, typically observed around 1675 cm⁻¹. The spectrum also displays strong C-O stretching bands associated with the aryl ether linkages of the methoxy groups, generally appearing in the 1250-1050 cm⁻¹ region. Aromatic C=C stretching vibrations are visible in the 1600-1450 cm⁻¹ range, while aromatic C-H stretching appears just above 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2950, ~2840 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1675 | Strong, Sharp | C=O Stretch (Quinone) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl C-O Stretch (Asymmetric) |

| ~1070 | Strong | Aryl C-O Stretch (Symmetric) |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₈H₁₆O₆.

HR-MS analysis would yield an experimental mass that matches the calculated exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ to within a few parts per million (ppm). This level of precision confirms the molecular formula and rules out other potential elemental compositions with the same nominal mass.

Molecular Formula: C₁₈H₁₆O₆

Calculated Exact Mass: 328.0947 g/mol

The observation of a molecular ion peak at an m/z value extremely close to 328.0947 in an HR-MS spectrum serves as definitive proof of the compound's elemental composition.

X-ray Crystallography for Solid-State Structure and Conformation

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would confirm the planarity of the central anthracene-dione ring system. It provides exact bond lengths, bond angles, and intermolecular interactions, such as π-stacking, that govern the crystal packing. Although specific crystal data for this compound is not widely published, a representative analysis can be predicted based on similar structures. The molecule is expected to be centrosymmetric and largely planar, with the methoxy groups potentially slightly out of the plane of the aromatic system.

Table 4: Representative Crystallographic Data for an Anthracene-dione Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.2 |

| b (Å) | ~9.6 |

| c (Å) | ~12.1 |

| β (°) | ~81.5 |

| Volume (ų) | ~930 |

| Z | 2 |

| Calculated Density (g/cm³) | ~1.55 |

Spectroelectrochemical Characterization

Spectroelectrochemistry is a powerful analytical technique that combines electrochemistry with spectroscopy to provide insights into the electronic properties and redox behavior of molecules. For this compound, this method would involve monitoring the changes in its UV-Vis absorption spectrum as it undergoes controlled electrochemical reduction.

The four electron-donating methoxy groups at the 2, 3, 6, and 7 positions are expected to significantly influence the electronic structure and redox potentials of the anthraquinone (B42736) core. These groups increase the electron density on the aromatic system, which generally makes the molecule easier to reduce compared to the unsubstituted anthraquinone. The reduction typically proceeds in two successive one-electron steps, leading to the formation of a radical anion and then a dianion.

Expected Redox Behavior and UV-Vis Spectral Changes:

First Reduction (Formation of the Radical Anion): Upon the first one-electron reduction, the neutral this compound would be converted to its radical anion. This process is expected to be reversible. The newly formed radical anion will have a distinct UV-Vis absorption spectrum compared to the neutral molecule. Typically, the radical anions of anthraquinone derivatives exhibit strong absorptions in the visible region of the spectrum, leading to a noticeable color change in the solution.

Second Reduction (Formation of the Dianion): A subsequent one-electron reduction at a more negative potential will lead to the formation of the dianion. This species is also expected to have a unique absorption spectrum, often with bands at different wavelengths compared to the radical anion.

The specific wavelengths of maximum absorption (λmax) for the radical anion and dianion are sensitive to the substitution pattern on the anthraquinone core. The electron-donating methoxy groups are anticipated to cause a bathochromic (red) shift in the absorption bands of the reduced species compared to unsubstituted anthraquinone.

A hypothetical data table illustrating the expected spectroelectrochemical data for this compound, based on the behavior of other methoxy-substituted anthraquinones, is presented below.

| Species | Redox Potential (E½ vs. reference) | Expected λmax (nm) |

| Neutral Molecule | - | ~320-350 |

| Radical Anion | E½ (0/-1) | ~450-550 |

| Dianion | E½ (-1/-2) | ~550-650 |

Note: The exact redox potentials and absorption maxima would need to be determined experimentally.

The stability of the radical anion and dianion can also be assessed using spectroelectrochemical methods. By holding the potential at a value where the reduced species is formed and monitoring the absorbance over time, any degradation or follow-up reactions can be observed. The presence of the four methoxy groups is likely to stabilize the positive charge that develops on the aromatic ring upon reduction, thereby enhancing the stability of the radical anion and dianion.

Electronic Circular Dichroism (ECD) for Absolute Configuration Studies of Chiral Analogues

Electronic Circular Dichroism (ECD) spectroscopy is a crucial tool for determining the absolute configuration of chiral molecules. While this compound itself is achiral, the introduction of chiral substituents would render it optically active and amenable to ECD analysis.

The principle behind ECD lies in the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

For chiral analogues of this compound, the anthraquinone moiety would serve as the primary chromophore. The electronic transitions within this chromophore, when perturbed by the chiral environment of the substituents, will give rise to characteristic ECD signals, often referred to as Cotton effects.

Application of the Exciton (B1674681) Chirality Method:

A powerful approach for determining absolute configuration using ECD is the exciton chirality method. This method is applicable when a molecule contains two or more chromophores that are spatially close and electronically coupled. In the case of a chiral molecule containing two this compound units linked by a chiral bridge, the interaction between the π-systems of the two anthraquinone chromophores would lead to a splitting of their electronic transitions, resulting in a characteristic bisignate (two-signed) Cotton effect in the ECD spectrum.

The sign of this exciton couplet (positive for a positive first Cotton effect and negative second, and vice versa) is directly related to the chirality of the spatial arrangement of the two chromophores. A positive exciton chirality (a clockwise arrangement of the transition dipole moments of the two chromophores) results in a positive exciton couplet, while a negative exciton chirality (a counter-clockwise arrangement) gives a negative exciton couplet.

To illustrate this, consider a hypothetical chiral bis-anthraquinone derivative where two this compound units are linked. The determination of its absolute configuration would involve the following steps:

Experimental ECD Spectrum: The ECD spectrum of the chiral compound is measured.

Identification of the Exciton Couplet: The characteristic bisignate Cotton effect arising from the coupling of the anthraquinone chromophores is identified.

Determination of Exciton Chirality: The sign of the exciton couplet is determined from the experimental spectrum.

Correlation with Absolute Configuration: The experimentally determined exciton chirality is correlated with the spatial arrangement of the chromophores, allowing for the assignment of the absolute configuration of the chiral centers in the linker.

The following table provides a hypothetical example of how the sign of the exciton couplet could be used to determine the absolute configuration of a chiral bis-anthraquinone.

| Absolute Configuration | Spatial Arrangement of Chromophores | Predicted Exciton Chirality | Predicted Sign of Exciton Couplet in ECD Spectrum |

| (R,R) | Clockwise | Positive | Positive (positive first CE, negative second CE) |

| (S,S) | Counter-clockwise | Negative | Negative (negative first CE, positive second CE) |

Note: This is a simplified example, and the actual relationship depends on the specific geometry of the molecule.

In cases where the exciton chirality method is not applicable (e.g., for molecules with a single anthraquinone chromophore and chiral substituents), the absolute configuration can still be determined by comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known configuration using quantum chemical methods such as Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration.

Theoretical and Computational Chemistry Studies on 2,3,6,7 Tetramethoxyanthracene 9,10 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of substituted anthraquinones. researchgate.netresearchgate.net DFT methods, such as those using the B3LYP functional, are widely applied to determine optimized molecular geometries, electronic structures, and other physicochemical properties like aromaticity and intrinsic strain. researchgate.net For 2,3,6,7-Tetramethoxyanthracene-9,10-dione, these calculations typically begin with an initial geometry, often derived from experimental data like X-ray crystallography, which is then optimized to find the lowest energy conformation. researchgate.netnih.gov

A wide range of basis sets, such as 6-31G(d,p), are used in conjunction with various DFT functionals to ensure the calculated properties, like excitation energies, are reliable and converged. researchgate.net The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. researchgate.net Such computational studies provide a foundational understanding of the molecule's structural and energetic landscape.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is instrumental in describing the electronic characteristics of molecules like this compound. Theoretical studies on substituted anthraquinones have utilized MO calculations to analyze their electronic transitions and ionization potentials. icm.edu.pl The electronic structure is dominated by the fused aromatic core of the anthracene-9,10-dione and is significantly modulated by the four electron-donating methoxy (B1213986) groups.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic properties. researchgate.net The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons.

For alkoxy-substituted anthraquinones, the presence of electron-donating groups significantly raises the energy of the HOMO level compared to the unsubstituted parent compound, while the LUMO energy is raised to a lesser extent. acs.org This leads to a reduction in the HOMO-LUMO energy gap (ΔE), which is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net In this compound, the HOMO is expected to have significant contributions from the methoxy groups and the anthracene (B1667546) π-system, while the LUMO is likely localized over the electron-deficient quinone core.

Table 1: Predicted Effects of Methoxy Substitution on Frontier Orbitals of Anthracene-9,10-dione

| Molecular Orbital | Expected Energy Change | Primary Localization | Implication |

| HOMO | Significantly Increased | Anthracene π-system & Methoxy Oxygen Atoms | Enhanced electron-donating ability |

| LUMO | Slightly Increased | Anthraquinone (B42736) Core (C=O groups) | Maintained electron-accepting character |

| HOMO-LUMO Gap | Decreased | N/A | Increased chemical reactivity |

This table is based on trends observed in analogous alkoxy-substituted anthraquinones. acs.org

The anthracene-9,10-dione core consists of two outer benzene (B151609) rings and a central quinone ring. The aromaticity of this system, a measure of its cyclic π-electron delocalization and stability, can be quantified using computational methods. acs.org Aromaticity indices, such as those derived from magnetic criteria (e.g., Nucleus-Independent Chemical Shift, NICS) or electronic criteria, can be calculated to assess the aromatic character of each ring. researchgate.net

In this compound, the outer rings are expected to exhibit significant aromatic character. The central ring, containing the two carbonyl groups, has its aromaticity disrupted. The electron-donating methoxy substituents can further influence the electron delocalization across the entire π-system, potentially enhancing the aromatic stabilization of the outer rings.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis provides insight into the three-dimensional structure of a molecule. X-ray crystallography has shown that molecules of this compound are nearly planar and possess a center of inversion. researchgate.netnih.gov The methoxy groups adopt a conformation where the Cmethyl—O bonds are generally aligned with the short axis of the molecule, as indicated by C—C—O—C torsion angles approaching 180°. researchgate.netnih.gov In the solid state, these planar molecules arrange in a slipped-parallel fashion, engaging in π–π stacking interactions. researchgate.netnih.gov

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

| Formula | C₁₈H₁₆O₆ | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Maximum Deviation from Planarity | 0.096 (4) Å | researchgate.netnih.gov |

| C—C—O—C Torsion Angles | -175.3 (3)° and 178.2 (3)° | researchgate.netnih.gov |

| Interplanar π-stacking Distance | 3.392 (4) Å | researchgate.netnih.gov |

While crystallography provides a static picture, Molecular Dynamics (MD) simulations can be employed to study the molecule's dynamic behavior in different environments, such as in solution. rsc.org MD simulations can model the flexibility of the molecule, including the rotation of the methoxy groups and slight puckering of the ring system over time, providing a more complete understanding of its conformational landscape. grafiati.com

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For quinone-containing molecules, key reactions include redox processes and cycloadditions. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This allows for the detailed elucidation of reaction pathways that might be difficult to probe experimentally. While specific mechanistic studies on this compound are not widely reported, the methodologies are well-established for this class of compounds. Such studies could, for example, model the two-step, one-electron reduction to the corresponding radical anion and dianion, which is a characteristic feature of anthraquinones. acs.org

Prediction and Interpretation of Spectroscopic Properties

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. researchgate.netmaterialsciencejournal.org

For substituted anthraquinones, the introduction of alkoxy groups is known to cause a bathochromic (red) shift in the absorption spectrum compared to the parent molecule. acs.org Computational methods can accurately predict the wavelength of maximum absorption (λmax) and help assign the observed bands to specific molecular orbital transitions (e.g., π→π*). researchgate.net Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated using DFT, aiding in the assignment of complex experimental spectra.

Based on a comprehensive search of available scientific literature, there are no specific theoretical or computational chemistry studies focusing on the modeling of photophysical processes and excited state dynamics of this compound. Research in this area tends to focus on other derivatives of anthracene and anthracene-9,10-dione. Therefore, the detailed research findings and data tables requested for the specified compound within this specific context could not be generated.

Electrochemical Properties and Redox Behavior of 2,3,6,7 Tetramethoxyanthracene 9,10 Dione

Cyclic Voltammetry Studies and Electrochemical Profiles

Detailed cyclic voltammograms for 2,3,6,7-Tetramethoxyanthracene-9,10-dione are not available in the reviewed literature.

Experimental Methodologies and Setup

A typical experimental setup for cyclic voltammetry studies of a compound like this compound would involve a three-electrode system. This would consist of a working electrode (such as glassy carbon, platinum, or gold), a reference electrode (commonly a saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode), and a counter electrode (typically a platinum wire or graphite (B72142) rod). The experiment would be conducted in a suitable organic solvent, such as acetonitrile (B52724) or dichloromethane, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) to ensure conductivity. The concentration of the analyte would typically be in the millimolar range.

Analysis of Redox Potentials and Electron Transfer Mechanisms

Specific redox potentials for this compound have not been reported. However, it is well-established that the introduction of electron-donating groups, such as methoxy (B1213986) groups, onto the anthraquinone (B42736) framework generally leads to a cathodic shift (to more negative values) of the reduction potentials. This is due to the increased electron density on the aromatic rings, which makes the addition of an electron less favorable. The electron transfer mechanism is expected to involve two sequential one-electron transfers to the quinone carbonyl groups.

Formation and Characterization of Radical Anion and Cation Species

Upon the first one-electron reduction, this compound would form its corresponding radical anion. Further reduction would lead to the formation of a dianion. The characterization of these radical species would typically be carried out using techniques such as electron paramagnetic resonance (EPR) spectroscopy to confirm the presence of the unpaired electron in the radical anion, and UV-visible spectroelectrochemistry to observe the changes in the electronic absorption spectra upon reduction. Similarly, oxidation would generate a radical cation, which could be characterized by similar spectroelectrochemical methods.

Electrochemical Stability and Reversibility of Reduction/Oxidation Processes

The electrochemical stability and reversibility of the redox processes for anthraquinone derivatives are highly dependent on the nature and position of the substituents, as well as the experimental conditions. For a reversible process, the ratio of the anodic to cathodic peak currents (ipa/ipc) in a cyclic voltammogram would be close to unity, and the separation between the peak potentials (ΔEp) would be approximately 59/n mV (where n is the number of electrons transferred) at room temperature. The methoxy groups in this compound are generally stable and are not expected to undergo chemical reactions under typical electrochemical conditions, suggesting that the redox processes could be chemically reversible.

Influence of Molecular Structure and Substituents on Electrochemical Activity

The four methoxy groups in this compound are expected to be the primary determinants of its electrochemical activity compared to the parent anthraquinone molecule. As electron-donating groups, they increase the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The increase in HOMO energy facilitates oxidation, while the increase in LUMO energy makes reduction more difficult. The symmetrical substitution pattern in the 2, 3, 6, and 7 positions would likely lead to a uniform distribution of this electronic effect across the molecule.

Photophysical Properties and Optical Behavior of 2,3,6,7 Tetramethoxyanthracene 9,10 Dione

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption spectrum of anthracene-9,10-dione derivatives is characterized by distinct absorption bands in the ultraviolet and visible regions. The core structure of anthracene-9,10-dione typically exhibits transitions that are influenced by the substitution pattern on the aromatic rings. The introduction of electron-donating methoxy (B1213986) groups at the 2,3,6,7-positions is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. This shift is attributed to the destabilization of the highest occupied molecular orbital (HOMO) and a lesser effect on the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

Fluorescence in anthracene-9,10-dione systems is often weak due to efficient intersystem crossing to the triplet state. However, the presence of methoxy substituents can modulate the emission properties. It is plausible that 2,3,6,7-Tetramethoxyanthracene-9,10-dione would exhibit fluorescence, with the emission wavelength also being red-shifted. The specific absorption and emission maxima would be dependent on the solvent environment.

Anticipated Spectroscopic Data in a Nonpolar Solvent (e.g., Chloroform)

| Property | Expected Wavelength (nm) | Notes |

|---|---|---|

| Absorption Maximum (λabs) | > 400 | Red-shifted compared to unsubstituted anthracene-9,10-dione. |

Fluorescence Quantum Yields and Luminescence Lifetimes

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For many anthraquinone (B42736) derivatives, the quantum yields are relatively low. The introduction of methoxy groups might enhance the quantum yield to some extent by altering the rates of radiative and non-radiative decay processes. The luminescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state, is directly related to the rates of all decay processes. A higher quantum yield is generally associated with a longer fluorescence lifetime.

Estimated Photophysical Parameters

| Parameter | Anticipated Value |

|---|---|

| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.2 |

Radiative and Non-Radiative Decay Pathways

Following the absorption of a photon, an excited molecule of this compound can relax to the ground state through several pathways. Radiative decay involves the emission of a photon (fluorescence), while non-radiative decay pathways include internal conversion and intersystem crossing. In many quinone systems, intersystem crossing to the triplet state is a dominant non-radiative pathway, which competes with fluorescence and reduces its quantum yield. The methoxy substituents may influence the spin-orbit coupling, which in turn affects the rate of intersystem crossing.

Intramolecular Charge Transfer (ICT) Characteristics

The presence of both electron-donating methoxy groups and the electron-withdrawing dione (B5365651) functionality within the same molecule suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. In the excited state, there can be a significant redistribution of electron density from the methoxy-substituted benzene (B151609) rings to the central quinone unit. This ICT character of the excited state is a key determinant of the molecule's photophysical properties, particularly its sensitivity to the solvent environment. The extent of charge transfer is influenced by the electronic coupling between the donor (methoxy-substituted rings) and acceptor (dione) moieties.

Solvent Polarity Effects on Photophysical Properties

The photophysical properties of molecules with ICT character are often highly sensitive to the polarity of the solvent. An increase in solvent polarity is expected to stabilize the more polar ICT excited state to a greater extent than the less polar ground state. This stabilization leads to a bathochromic shift (red-shift) in the fluorescence emission spectrum, a phenomenon known as solvatochromism. The absorption spectrum is generally less affected by solvent polarity. Therefore, studying the absorption and emission spectra of this compound in a range of solvents with varying polarities would provide strong evidence for the presence of an ICT excited state.

Color Tuning Strategies and Mechanisms

The color of a compound is determined by its absorption in the visible region of the electromagnetic spectrum. For this compound, color tuning can be achieved by modifying its chemical structure. Strategies could include:

Altering the substituents: Replacing the methoxy groups with other electron-donating or electron-withdrawing groups would modify the HOMO-LUMO gap and thus the absorption wavelength.

Extending the π-conjugation: Annulation of additional aromatic rings to the anthracene (B1667546) core would lead to a more delocalized π-system and a red-shift in the absorption spectrum.

Complexation with metal ions: The dione functionality can act as a chelating site for metal ions, which can significantly alter the electronic properties and, therefore, the color of the compound.

The underlying mechanism for these color tuning strategies is the modulation of the energy levels of the molecular orbitals involved in the electronic transitions.

Luminescence Mechanisms

The luminescence of this compound is expected to arise from the decay of the lowest singlet excited state (S1) to the ground state (S0). The nature of this S1 state is likely to have significant ICT character, as discussed earlier. The efficiency of this luminescence is governed by the competition between radiative decay (fluorescence) and non-radiative decay pathways. In some cases, at low temperatures or in rigid matrices, phosphorescence from the triplet state (T1) might be observable, which would occur at a longer wavelength than the fluorescence. The detailed luminescence mechanism would involve a complex interplay of vibrational relaxation, internal conversion, intersystem crossing, and radiative emission.

Derivatization and Functionalization Strategies for 2,3,6,7 Tetramethoxyanthracene 9,10 Dione Analogues

The rigid, planar, and electron-rich framework of 2,3,6,7-tetramethoxyanthracene-9,10-dione serves as a versatile platform for the synthesis of a wide array of derivatives. Strategic modifications to its core structure, including the peripheral aromatic rings, the methoxy (B1213986) substituents, and the quinone moiety, enable the creation of complex polycyclic aromatic hydrocarbons, fused heterocyclic systems, and novel polymeric and supramolecular architectures. These derivatization strategies unlock access to materials with tailored electronic, optical, and structural properties.

Advanced Materials Science Applications of 2,3,6,7 Tetramethoxyanthracene 9,10 Dione and Its Derivatives

Organic Electronics

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create novel electronic devices. The electron-deficient nature of the anthraquinone (B42736) core, combined with the electron-donating methoxy (B1213986) substituents in 2,3,6,7-Tetramethoxyanthracene-9,10-dione, presents a compelling case for its use in organic electronic applications.

Organic Photovoltaics (OPVs) as Electron Acceptor Materials

In organic photovoltaics, the efficiency of charge separation and transport is paramount. Non-fullerene acceptors (NFAs) are a critical component in modern OPV devices. While direct studies on this compound as an electron acceptor are not extensively documented, the investigation of structurally similar compounds provides valuable insights. For instance, the fluorinated analogue, 2,3,6,7-Tetrafluoroanthracene-9,10-dione, is recognized as an electron-accepting building block for n-type organic semiconductors. myskinrecipes.com Its strong electron-deficient character enhances electron transport properties, making it a candidate for use in OPVs. myskinrecipes.com The rigid and planar structure of the anthracene-9,10-dione core promotes π-π stacking, which is crucial for efficient charge carrier mobility. myskinrecipes.com

The introduction of methoxy groups in this compound, as opposed to fluoro groups, would alter the electronic properties. The electron-donating nature of methoxy groups would raise the LUMO (Lowest Unoccupied Molecular Orbital) energy level compared to its fluorinated counterpart. This tunability is a key aspect of designing new NFA materials.

Table 1: Comparison of Properties for Related Anthracene-9,10-dione Derivatives

| Compound | Substituents | Key Electronic Feature | Potential Application in OPVs |

| 2,3,6,7-Tetrafluoroanthracene-9,10-dione | -F (electron-withdrawing) | Strong electron-deficient character | n-type material, electron acceptor |

| This compound | -OCH₃ (electron-donating) | Tunable electronic properties | Potential as a modified electron acceptor |

Organic Light-Emitting Diodes (OLEDs) as Emitter Materials

Anthracene (B1667546) derivatives are well-established as robust blue emitters and host materials in OLEDs due to their high fluorescence quantum yields and wide bandgaps. While research has heavily focused on derivatives substituted at the 9 and 10 positions, the potential of 2,3,6,7-substituted anthracenes is an emerging area of interest. The substitution pattern on the anthracene core significantly influences the material's thermal stability and solid-state arrangement, which are critical for device performance and longevity.

Derivatives of 9,10-Di(2-naphthyl)anthracene have been successfully employed as both host and dopant materials in solution-processed blue fluorescent OLEDs. These materials exhibit high thermal stability and solubility, leading to moderately efficient devices. For instance, an OLED using a specific derivative as a host material achieved an external quantum efficiency of up to 1.6%. When another derivative was used as a dopant, the efficiency reached up to 2.2%.

The core structure of this compound could be chemically modified to create derivatives suitable for OLED applications. Reduction of the dione (B5365651) to the corresponding anthracene would yield a fluorescent core, and the methoxy groups would influence the emission color and quantum efficiency.

Design Principles for Optoelectronic Performance

The design of anthracene derivatives for optoelectronic applications hinges on several key principles. Functionalization at the 9,10-positions is a common strategy to tune thermal stability and solid-state packing, while having a lesser effect on the frontier molecular orbital energy levels. The choice of substituent can significantly impact the material's properties. For example, phenyl derivatives at these positions can greatly affect thermal stability.

For 2,3,6,7-substituted anthracenes, the synthetic challenge is greater, which may explain the limited number of reported derivatives. However, this substitution pattern offers a unique way to modify the electronic properties of the anthracene core. The development of new synthetic methods is crucial to unlocking the potential of these materials. A double ring-closing approach has been demonstrated for the synthesis of 2,3,6,7-anthracenetetracarbonitrile, showcasing a pathway to this challenging substitution pattern.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, focusing on the weaker and reversible non-covalent interactions between them. While specific studies detailing the use of this compound in host-guest systems are not prominent in the literature, the structural features of the molecule suggest potential in this area. The planar aromatic surface can participate in π-π stacking interactions, and the oxygen atoms of the methoxy and carbonyl groups can act as hydrogen bond acceptors. These features could allow it to act as a host for electron-deficient guest molecules or to be incorporated into larger supramolecular assemblies.

Porous Organic Materials and Frameworks

Porous organic materials, including metal-organic frameworks (MOFs) and porous organic polymers, are of great interest for applications such as gas storage and catalysis. The rigid structure of anthracene derivatives makes them excellent building blocks for these materials. For example, a three-dimensional porous MOF has been synthesized using 4,4'-(9,10-anthracenediyl)dibenzoic acid and cadmium(II). rsc.org This material demonstrated permanent porosity with a Langmuir surface area of 324 m²/g and high thermal stability. rsc.org

Similarly, porous copolymers have been synthesized using 9,10-bis(methacryloyloxymethyl)anthracene with various cross-linking co-monomers. These materials form microspheres with porous structures. While this compound has not been explicitly used as a linker in this context, its rigid structure and functional groups suggest its potential as a building block for novel porous organic materials. The methoxy groups could be chemically modified to introduce linking functionalities, enabling its incorporation into extended frameworks.

Photochemical Sensitizers in Advanced Photopolymerization Processes

Photosensitizers are compounds that can absorb light and transfer the energy to another molecule, thereby initiating a chemical reaction. Anthracene derivatives are known for their photoreactivity. For instance, 9,10-dibutoxyanthracene (B1632443) is a commonly used electron transfer sensitizer (B1316253) for photopolymerization due to its favorable optical properties. Novel 9,10-dithio/oxo-anthracenes have been synthesized and shown to be efficient photosensitizers for biimidazole photoinitiator systems in dry film photoresists. researchgate.net These compounds exhibit strong absorption in the near UV-vis range (350-450 nm) and can efficiently initiate the photopolymerization of acrylate (B77674) monomers upon irradiation. researchgate.net

The strong absorption properties of the anthracene core in this compound suggest its potential as a photosensitizer. The methoxy substituents would likely red-shift the absorption spectrum compared to unsubstituted anthracene, potentially allowing for sensitization with longer wavelength light. Further research would be needed to evaluate its efficiency in initiating photopolymerization processes.

Self-Assembly and Thin Film Formation for Device Applications

The ability of organic molecules to spontaneously organize into well-defined supramolecular structures, a process known as self-assembly, is a cornerstone of modern materials science. This phenomenon is particularly crucial in the development of advanced electronic and optoelectronic devices, where the performance is intrinsically linked to the molecular arrangement within the active layers. For derivatives of anthracene-9,10-dione, self-assembly into ordered thin films is a key area of research, driving their potential application in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The molecular structure of this compound, with its planar aromatic core and symmetrically placed methoxy groups, suggests a propensity for ordered packing in the solid state. This ordering is primarily governed by non-covalent interactions, including π-π stacking between the electron-rich anthracene cores and van der Waals forces. The presence of methoxy groups can further influence the intermolecular interactions, potentially leading to unique packing motifs that can be exploited for thin film applications.

While specific research on the self-assembly of this compound is not extensively documented, the broader class of anthraquinone derivatives has been the subject of numerous studies in the context of thin film devices. These studies provide a framework for understanding the potential of this specific compound. For instance, various anthraquinone derivatives have been successfully employed as n-type semiconductors in OFETs. rsc.orgrsc.orgelsevierpure.com The performance of these devices is highly dependent on the morphology of the thin film, which is a direct consequence of the self-assembly of the constituent molecules.

Thin films of anthraquinone derivatives can be fabricated through various techniques, with thermal evaporation being a common method for achieving crystalline or polycrystalline films. acs.orgnih.gov The conditions during deposition, such as substrate temperature and deposition rate, can significantly impact the final morphology of the film and, consequently, the device performance. X-ray diffraction studies on thin films of some anthraquinone derivatives have revealed that the molecular packing in the film can differ from that in a single crystal, highlighting the complexity of the self-assembly process on a substrate. rsc.org

The functionalization of the anthraquinone core plays a critical role in directing the self-assembly and tuning the electronic properties of the resulting thin films. For this compound, the electron-donating nature of the four methoxy groups is expected to raise the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to unsubstituted anthraquinone. This electronic modification is a key consideration for its potential use in organic electronic devices.

The self-assembly of anthraquinone derivatives is not limited to simple crystalline packing. Studies have shown that achiral anthraquinone derivatives can form complex chiral networks on surfaces, demonstrating the richness of their self-assembly behavior. nih.gov This capability opens up possibilities for their use in chiroptical devices and asymmetric catalysis.

In the context of device applications, the ordered arrangement of molecules in a thin film is crucial for efficient charge transport. In OFETs, for example, a high degree of molecular ordering with significant overlap of π-orbitals between adjacent molecules is desirable for achieving high charge carrier mobility. While specific performance data for this compound-based devices is not available, the performance of other anthraquinone derivatives in OFETs offers a valuable benchmark.

Table of OFET Performance for Selected Anthraquinone Derivatives

| Anthraquinone Derivative | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Derivative 1 (as described in source) | Thermal Evaporation | Value | >10^5 | rsc.org |

| Derivative 2 (as described in source) | Solution Shearing | Value | >10^6 | rsc.org |

| Derivative 3 (as described in source) | Spin Coating | Value | >10^5 | elsevierpure.com |

Note: The specific structures of the derivatives and their corresponding mobility values are detailed in the cited literature. This table serves as an illustrative example of the performance of the anthraquinone class of materials.

Future Research Directions and Perspectives for 2,3,6,7 Tetramethoxyanthracene 9,10 Dione

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of 2,3,6,7-substituted anthracene (B1667546) derivatives presents a significant chemical challenge due to the lower reactivity of these positions compared to the 9 and 10 positions. beilstein-journals.orgnih.gov Current synthetic strategies often require harsh conditions or complex multi-step procedures. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic methodologies.

Key areas of exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Developing novel catalytic systems, potentially using catalysts like cobalt, to facilitate the direct functionalization of the anthracene core. beilstein-journals.orgbeilstein-journals.org Methods like cobalt-catalyzed [2+2+2] cyclotrimerization reactions could be adapted to build the 2,3,6,7-substituted ring system from simpler precursors. beilstein-journals.org

Green Chemistry Approaches: Investigating syntheses that minimize waste and avoid hazardous reagents. This could involve electrochemical oxidation methods, which offer a green alternative to chemical oxidants for producing polycyclic aromatic quinones. nih.gov Continuous flow electrochemical processes could enhance the safety and scalability of such syntheses. nih.gov

Novel Annulation Strategies: Designing innovative ring-closing reactions to construct the anthracene framework. A double ring-closing approach starting from a substituted benzene (B151609) precursor could provide a versatile route to this challenging substitution pattern. chemrxiv.org

Precursor Development: Synthesizing versatile precursors, such as 2,3,6,7-tetrabromoanthracene, which can be further functionalized to introduce the desired methoxy (B1213986) groups. nih.gov

Rational Design and Synthesis of Advanced Derivatives with Tailored Electronic and Optical Properties

The four methoxy groups in 2,3,6,7-Tetramethoxyanthracene-9,10-dione are expected to significantly influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Future work should focus on the rational design of derivatives to precisely control these properties for specific applications.

Prospective research avenues include:

Systematic Structure-Property Relationship Studies: Synthesizing a library of derivatives by replacing one or more methoxy groups with other electron-donating or electron-withdrawing substituents. This would allow for a systematic investigation of how different functional groups and substitution patterns affect the absorption, emission, and redox potentials of the anthraquinone (B42736) core. nih.gov

Extending π-Conjugation: Introducing conjugated moieties to the core structure to red-shift the absorption and emission spectra, a desirable trait for applications in organic electronics and photonics.

Solvatochromism and Environmental Sensitivity: Designing derivatives that exhibit significant changes in their optical properties in response to solvent polarity or other environmental stimuli, which is crucial for developing chemical sensors.

The following table illustrates how substituent type and position can theoretically influence the properties of an anthraquinone core, based on general principles that could guide future derivative design for this compound.

| Substituent Type | Position | Expected Effect on HOMO-LUMO Gap | Potential Application Area |

| Strong Electron-Donating (e.g., -NH₂) | 2, 3, 6, 7 | Decrease | Near-Infrared (NIR) Dyes, Organic Photovoltaics |

| Strong Electron-Withdrawing (e.g., -CN, -CF₃) | 1, 4, 5, 8 | Increase/Decrease (position-dependent) | n-type Organic Semiconductors, Electron Acceptors |

| Halogens (e.g., -F, -Cl) | 1, 4, 5, 8 | Decrease | Organic Field-Effect Transistors (OFETs) |

| Extended π-Systems (e.g., -Phenyl, -Thienyl) | 2, 3, 6, 7 | Decrease | Organic Light-Emitting Diodes (OLEDs), Dyes |

Integration into Hybrid Materials and Nanostructures for Enhanced Performance

A significant frontier for materials science is the incorporation of functional organic molecules into larger, more complex systems. Future research should explore the integration of this compound and its derivatives into hybrid materials and nanostructures to harness synergistic effects and unlock new functionalities.

Key research directions include:

Covalent Organic Frameworks (COFs) and Polymers: Using the anthraquinone derivative as a building block for creating highly ordered, porous crystalline polymers. These materials could have applications in gas storage, catalysis, and organic electronics.

Quantum Dot Conjugates: Attaching the molecule to the surface of semiconductor quantum dots. researchgate.net The anthraquinone moiety could act as a pH-sensitive ligand or an electron acceptor, allowing the fluorescence of the quantum dot to be modulated, creating a nanosensor. researchgate.net

Graphene and Carbon Nanotube Composites: Immobilizing the anthraquinone on graphene sheets or carbon nanotubes to improve charge transport and prevent issues related to solubility. researchgate.net Such composites could serve as advanced materials for photocatalysis or energy storage. researchgate.net

Self-Assembled Monolayers: Studying the self-assembly of derivatives on metal or semiconductor surfaces to create ordered thin films for molecular electronics, overcoming some limitations of traditional silicon-based technologies. aip.org

In-depth Mechanistic Studies of Complex Chemical Transformations